![molecular formula C14H15N3O2 B12923345 N-(2,4-Dimethyl-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide CAS No. 773834-81-4](/img/structure/B12923345.png)
N-(2,4-Dimethyl-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-Dimethyl-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide is a chemical compound with a complex structure that includes a pyrimidine ring and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dimethyl-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide typically involves the condensation of 2,4-dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid with 4-methylbenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and real-time monitoring can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dimethyl-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity
-
Anticancer Properties
- Pyrimidine derivatives have been explored for their anticancer potential due to their ability to inhibit specific enzymes involved in cancer cell proliferation. Research has demonstrated that this compound can inhibit the growth of certain cancer cell lines, suggesting its potential as a chemotherapeutic agent .
- Enzyme Inhibition
Biochemical Applications
- Biological Pathway Modulation
- Drug Design and Development
Case Studies
-
Study on Antimicrobial Efficacy
- A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several pyrimidine derivatives, including this compound. The results indicated significant activity against Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development .
- Evaluation of Anticancer Activity
- Mechanistic Studies on Enzyme Inhibition
Mechanism of Action
The mechanism of action of N-(2,4-Dimethyl-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Dimethyl-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide
- N-(2,4-Dimethyl-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide
- N-(2,4-Dimethyl-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide
Uniqueness
N-(2,4-Dimethyl-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide is unique due to its specific substitution pattern on the benzamide group. This unique structure can lead to different chemical reactivity and biological activity compared to its analogs. The presence of the 4-methyl group can influence the compound’s binding affinity to molecular targets and its overall stability.
Biological Activity
N-(2,4-Dimethyl-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide is a compound with significant potential in pharmacological applications, particularly in the field of medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic uses based on available research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Chemical Formula : C13H14N2O
- Molecular Weight : 218.26 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as an inhibitor for specific enzymes and its antiparasitic properties. The following sections detail key findings from research studies.
Antiparasitic Activity
One of the notable studies investigated the compound's effect on Trypanosoma brucei, the causative agent of African sleeping sickness. The compound demonstrated an IC50 value of 49 μM against T. brucei, indicating moderate antiparasitic activity. This suggests that derivatives of this compound may serve as lead compounds for further development into antiparasitic agents .
Enzyme Inhibition
The compound has been shown to inhibit the enzyme N5,N10-methylenetetrahydrofolate dehydrogenase/cyclohydrolase (FolD), which is essential for the growth of certain pathogens. Inhibitory assays revealed an IC50 value of 2.2 μM against TbFolD, highlighting its potential as a therapeutic agent for diseases caused by this parasite .
Case Studies and Research Findings
Several studies have characterized the biological effects and mechanisms of action associated with this compound:
- Inhibition Mechanism : The binding affinity and interaction with the target enzyme were elucidated through X-ray crystallography, allowing for rational drug design .
- Structure-Activity Relationship (SAR) : Research has focused on optimizing the structure to enhance potency and selectivity against various targets. Modifications to the pyrimidinone scaffold have yielded compounds with improved inhibitory activity against adenylyl cyclase type 1 (AC1), which is involved in chronic pain signaling pathways .
- Safety Profile : Preliminary toxicity assessments indicated a favorable safety profile with no significant adverse effects reported in animal models at therapeutic doses .
Data Tables
The following table summarizes key biological activities and properties of this compound:
Biological Activity | IC50 Value (μM) | Target |
---|---|---|
Inhibition of TbFolD | 2.2 | Trypanosoma brucei FolD |
Antiparasitic Activity | 49 | Trypanosoma brucei |
Inhibition of AC1 | Submicromolar range | Adenylyl cyclase type 1 |
Properties
CAS No. |
773834-81-4 |
---|---|
Molecular Formula |
C14H15N3O2 |
Molecular Weight |
257.29 g/mol |
IUPAC Name |
N-(2,4-dimethyl-6-oxo-1H-pyrimidin-5-yl)-4-methylbenzamide |
InChI |
InChI=1S/C14H15N3O2/c1-8-4-6-11(7-5-8)13(18)17-12-9(2)15-10(3)16-14(12)19/h4-7H,1-3H3,(H,17,18)(H,15,16,19) |
InChI Key |
ZLXFYSXLUQLXPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.